N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide
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Description
N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.17222752 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as n-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have been evaluated for their anticonvulsant activity . Another series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Mode of Action
Related compounds have shown to interact with neuronal voltage-sensitive sodium channels . In the case of the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, they exhibited inhibitory activity against AChE, indicating that they could be selective AChE inhibitors .
Biochemical Pathways
Related compounds have shown to affect the cholinergic neurotransmitter system, which plays an important role in learning and memory .
Result of Action
Related compounds have shown anticonvulsant activity in animal models of epilepsy and inhibitory activity against AChE .
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)27-14-19-34(31,32)29-17-15-28(16-18-29)20-8-2-1-3-9-20/h1-13,25H,14-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKDMEBQLWRJRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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